N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
- It belongs to the class of sulfonamide derivatives and exhibits interesting biological properties.
- The compound’s structure consists of a central 1,2,4-triazine ring with a chlorophenyl group, an acetamido-methylphenyl group, and a butanamide side chain.
N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide: , also known by its chemical formula CHClNOS, is a complex organic compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the between an appropriate and a (such as ).
Reaction Conditions: The reaction typically occurs in an (e.g., dichloromethane or acetonitrile) at or under conditions.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the described methods.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore this compound’s potential as a due to its structural features and potential biological activity.
Antibacterial Properties: Some studies suggest antibacterial effects, making it relevant for drug development.
Biological Studies: It may serve as a in biological studies related to , , or .
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
Targets: It likely interacts with specific , , or .
Pathways: Investigations are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of a , , and moiety sets it apart.
Similar Compounds: While no direct analogs exist, related compounds include other , , and .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C22H22ClN5O3S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)butanamide |
InChI |
InChI=1S/C22H22ClN5O3S/c1-4-18(20(30)25-15-7-5-6-14(23)11-15)32-22-26-21(31)19(27-28-22)16-10-12(2)8-9-17(16)24-13(3)29/h5-11,18H,4H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31) |
InChI Key |
OLSKAZDTAHKIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)C |
Origin of Product |
United States |
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